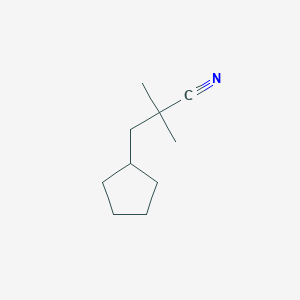

3-Cyclopentyl-2,2-dimethylpropanenitrile

Description

Properties

IUPAC Name |

3-cyclopentyl-2,2-dimethylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDSSHMFRDCZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Cyanide Ions with Alkyl Halides

A common approach to synthesize nitriles like this compound is via nucleophilic substitution, where a cyanide ion (CN⁻) attacks an alkyl halide precursor bearing the cyclopentyl and dimethylalkyl framework. This method generally involves:

- Step 1: Preparation of an appropriate alkyl halide intermediate, e.g., a 3-cyclopentyl-2,2-dimethylpropyl halide (such as iodide or bromide).

- Step 2: Reaction with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Step 3: Workup and purification, often by extraction and chromatographic methods.

This strategy is supported by similar nitrile syntheses reported in the literature, where alkylation of cyanide ions with alkyl iodides or bromides under mild conditions yields the corresponding nitriles with good selectivity and yields.

Modified Literature Procedures for Related Nitriles

In related substrates, such as substituted propanenitriles, the following procedure has been documented:

- Sodium hydride (NaH) is suspended in dry DMF.

- The starting nitrile (e.g., benzyl cyanide analogs) is added along with an alkyl halide (e.g., 1-iodopropane).

- The mixture is stirred at room temperature for extended periods (up to 48 hours).

- The reaction is quenched with methanol, followed by extraction and purification by column chromatography.

While this exact procedure is for related nitriles, it provides a conceptual framework adaptable to this compound synthesis by selecting appropriate starting materials.

Industrial-Scale Preparation via Carboxylic Acid Derivatives

A patented industrial process for related compounds involves conversion of carboxylic acid derivatives to nitriles by reaction with ammonia or other nitrogen sources, replacing the carboxyl group with a cyano group. This method can be applied to prepare 2,2-dimethylpropanenitrile derivatives:

- Carboxylic acid or ester precursors bearing the cyclopentyl and dimethyl substituents are reacted with ammonia under dehydrating conditions.

- Catalysts or reagents facilitating dehydration (e.g., phosphorus pentoxide or other dehydrating agents) are used to convert amides formed in situ to nitriles.

- The process is optimized for yield and purity, suitable for industrial scale.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield Range | Purification | Notes |

|---|---|---|---|---|---|

| Alkylation of cyanide ions | Alkyl halide (3-cyclopentyl-2,2-dimethylpropyl halide), NaCN/KCN | Polar aprotic solvent (DMF, DMSO), RT to reflux, several hours | Moderate to High (60-90%) | Column chromatography, extraction | Straightforward, common for nitrile synthesis |

| Modified NaH/DMF alkylation | Cyanide substrates, alkyl iodides | NaH in dry DMF, RT, 48 h | Moderate (70-80%) | Chromatography | Adaptable from literature on related compounds |

| Dehydration of carboxylic acids | Carboxylic acids or esters, ammonia | Dehydrating agents, elevated temp | High (industrial scale) | Crystallization, filtration | Suitable for large-scale, environmentally friendly |

Research Findings and Notes

The alkylation method is widely used due to its simplicity and the availability of starting materials. However, reaction times can be long, and strict anhydrous conditions are often required to avoid hydrolysis of the nitrile group.

Industrial processes emphasize environmentally friendly solvents and conditions, aiming to reduce hazardous waste and improve product purity without laborious purification steps.

The nitrile group’s stability under various reaction conditions allows for flexible synthetic routes, but care must be taken to avoid side reactions such as elimination or rearrangement.

Purification is typically achieved by column chromatography or crystallization, depending on the scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-2,2-dimethylpropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction of the nitrile group can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

Oxidation: The major product of oxidation is the corresponding carboxylic acid.

Reduction: The reduction of the nitrile group yields the corresponding amine.

Substitution: The substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

3-Cyclopentyl-2,2-dimethylpropanenitrile has a diverse range of applications across multiple scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile reactions, including oxidation, reduction, and substitution.

Biology

- Biological Activity: Research indicates that this compound may act as a ligand for specific receptors, potentially influencing various biological pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Modulation of neuroinflammation | |

| Anti-parasitic | Inhibition of Leishmania growth |

Medicine

- Therapeutic Potential: Ongoing studies are exploring its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. For instance, one study demonstrated that this compound significantly reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent.

Industry

- Production of Specialty Chemicals: The compound is utilized in the production of specialty chemicals and materials due to its unique properties.

Case Study 1: Anticancer Activity

A study evaluating the effects of this compound on various cancer cell lines revealed significant reductions in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism involved apoptosis induction and G1 phase cell cycle arrest.

Case Study 2: Neuroprotective Effects

In murine models of neurodegeneration, administration of this compound resulted in decreased markers of oxidative stress and inflammation. The findings suggest that it may enhance neuronal survival rates when exposed to neurotoxic agents, indicating its potential application in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which 3-Cyclopentyl-2,2-dimethylpropanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share structural motifs with 3-cyclopentyl-2,2-dimethylpropanenitrile but differ in substituents, leading to distinct properties:

Detailed Comparative Analysis

3-Hydroxy-2,2-dimethylpropanenitrile (CAS 19295-57-9)

- Structural Divergence : Replaces the cyclopentyl group with a hydroxyl (-OH) .

- Properties :

- Applications : Intermediate in pharmaceuticals (e.g., β-blocker synthesis) due to reactive hydroxyl group.

3-Amino-2,2-dimethylpropanenitrile (CID 12438036)

- Structural Divergence: Substitutes cyclopentyl with an amino (-NH₂) group .

- Properties :

- Basic character (pKa ~9–10) enables salt formation.

- Participates in condensation reactions (e.g., Schiff base formation).

- Applications : Precursor for heterocyclic compounds (e.g., triazoles) in agrochemicals .

2,2-Dimethylcyclopropanecarbonitrile (CAS 5722-11-2)

- Structural Divergence : Cyclopropane ring instead of cyclopentyl .

- Properties :

- High ring strain (~27 kcal/mol) increases reactivity (e.g., ring-opening reactions).

- Lower steric bulk compared to cyclopentyl derivatives.

- Applications : Building block in strained hydrocarbon research.

3-(2,6-Dioxocyclohexyl)propanenitrile (CAS 1874-85-7)

Physicochemical and Reactivity Trends

- Boiling Points: The cyclopentyl derivative (C₁₀H₁₇N) likely has a higher boiling point than hydroxy (C₅H₉NO) or amino (C₅H₁₀N₂) analogs due to larger size but lower than the dioxocyclohexyl compound (C₉H₁₁NO₂) due to ketone polarity.

- Solubility: Hydroxy and amino derivatives exhibit higher water solubility; cyclopentyl and cyclopropane analogs are lipid-soluble.

- Reactivity : Cyclopropane’s strain enables rapid ring-opening, while the cyclopentyl group stabilizes intermediates via steric protection.

Biological Activity

3-Cyclopentyl-2,2-dimethylpropanenitrile (CPDMN) is a chemical compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H19N

- Molecular Weight : 179.28 g/mol

- Functional Groups : Nitrile group attached to a cyclopentyl moiety and a branched alkyl chain.

The compound's unique structure contributes to its interaction with various biological targets, making it a subject of interest in drug discovery and development.

CPDMN functions primarily as a ligand for specific receptors. Its biological activity is attributed to its ability to bind to molecular targets, influencing various signaling pathways. The precise mechanism may vary based on the receptor involved, but it generally leads to either activation or inhibition of biological processes.

Biological Activity Overview

Research indicates that CPDMN exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that CPDMN may inhibit the proliferation of certain cancer cell lines. For instance, it has shown potential in targeting pathways associated with tumor growth and metastasis.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate neuroinflammatory responses and protect neuronal cells from apoptosis.

- Anti-parasitic Activity : CPDMN has demonstrated activity against Leishmania species, suggesting potential as an anti-parasitic agent. Its efficacy in inhibiting the growth of Leishmania tarentolae has been documented in biochemical screening assays .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Neuroprotection | Modulation of neuroinflammation | |

| Anti-parasitic | Inhibition of Leishmania growth | , |

Example Study on Anticancer Activity

A study conducted on various cancer cell lines demonstrated that CPDMN significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase. Further investigations are needed to elucidate the specific pathways involved.

Neuroprotective Research

In a murine model of neurodegeneration, administration of CPDMN resulted in reduced markers of oxidative stress and inflammation. The compound was shown to enhance neuronal survival rates when exposed to neurotoxic agents, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

Comparison with Similar Compounds

CPDMN shares similarities with other nitrile compounds but exhibits unique properties due to its cyclopentyl structure. This distinction may contribute to its selective receptor binding and biological activity profile.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-3-phenylpropanenitrile | Phenyl group instead of cyclopentyl | Different receptor interactions |

| 3-Cyclopentyl-2-propylpropanenitrile | Propyl group alters lipophilicity | Varies in potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.